Chlorhydrate de diltiazem

Vue d'ensemble

Description

Diltiazem hydrochloride is a benzothiazepine derivative that functions as a calcium channel blocker. It is widely used in the medical field to treat conditions such as hypertension, angina, and certain heart arrhythmias. The compound works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, thereby relaxing the blood vessels and reducing the workload on the heart .

Applications De Recherche Scientifique

Diltiazem hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the development of new calcium channel blockers.

Biology: Studied for its effects on cellular calcium signaling pathways.

Medicine: Extensively researched for its therapeutic effects in cardiovascular diseases, including hypertension, angina, and arrhythmias.

Industry: Utilized in the formulation of sustained-release drug delivery systems and topical gels for the treatment of anal fissures .

Mécanisme D'action

- Its role is to inhibit the influx of calcium ions during depolarization, leading to vasodilation and reduced contractility of the heart muscle .

- The reduction in calcium availability also affects the sinoatrial (SA) and atrioventricular (AV) nodes, slowing heart rate and controlling arrhythmias .

Target of Action

Mode of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Diltiazem hydrochloride primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . It interacts with calcium channels on the cell membrane, blocking the entry of calcium ions into the cell . This interaction reduces the contractility of the cardiac and vascular smooth muscle, leading to vasodilation .

Cellular Effects

Diltiazem hydrochloride has a significant impact on various types of cells, particularly cardiac and vascular smooth muscle cells . By inhibiting calcium influx, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It reduces heart rate and systemic vascular resistance, leading to a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of action of Diltiazem hydrochloride involves the inhibition of the calcium influx into cardiac and vascular smooth muscle during depolarization . This is achieved by blocking the slow inward current in excitable tissue, causing excitation-contraction uncoupling in various myocardial tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diltiazem hydrochloride have been observed to change over time. For instance, in a patient with complete atrioventricular block caused by coronary artery spasm, the patient’s chest pain was rapidly relieved, and complete atrioventricular block was promptly restored to sinus rhythm following the administration of intravenous Diltiazem hydrochloride .

Dosage Effects in Animal Models

In animal models, Diltiazem hydrochloride has been shown to interfere with the slow inward (depolarizing) current in excitable tissue . It causes excitation-contraction uncoupling in various myocardial tissues without changes in the configuration of the action potential .

Metabolic Pathways

Diltiazem hydrochloride is extensively metabolized by the liver and excreted by the kidneys and in bile . The metabolic pathways of Diltiazem hydrochloride include N- and O-demethylation (via cytochrome P450), deacetylation (via plasma and tissue esterases), in addition to conjugation (via sulfation and glucuronidation) .

Transport and Distribution

Diltiazem hydrochloride is distributed throughout the body after oral administration, with a particular affinity for cardiac and vascular smooth muscle . It is transported in the bloodstream and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of Diltiazem hydrochloride is primarily at the cell membrane, where it interacts with calcium channels to exert its effects . It blocks the entry of calcium ions into the cell, influencing the function and activity of the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of diltiazem hydrochloride typically involves multiple steps, starting from the reaction of 2-(dimethylamino)ethyl chloride with 2-(4-methoxyphenyl)thioacetic acid to form the intermediate compound. This intermediate is then cyclized to produce the benzothiazepine ring structure. The final step involves the esterification of the benzothiazepine with acetic acid to yield diltiazem, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of diltiazem hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and quality control .

Types of Reactions:

Oxidation: Diltiazem hydrochloride can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring.

Reduction: Reduction reactions can occur at the carbonyl group in the benzothiazepine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethyl side chain

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted benzothiazepines

Comparaison Avec Des Composés Similaires

Verapamil: Another calcium channel blocker with a similar mechanism of action but more pronounced effects on the heart.

Nifedipine: A dihydropyridine calcium channel blocker that primarily affects vascular smooth muscle.

Amlodipine: A long-acting dihydropyridine calcium channel blocker with a similar therapeutic profile .

Uniqueness of Diltiazem Hydrochloride: Diltiazem hydrochloride is unique in its intermediate specificity for both cardiac and vascular smooth muscle, making it effective for a broad range of cardiovascular conditions. Unlike dihydropyridines, it has a balanced effect on both heart rate and vascular resistance, providing comprehensive cardiovascular benefits .

Activité Biologique

Diltiazem hydrochloride is a calcium channel blocker primarily used in the treatment of hypertension and angina. Recent studies have expanded its potential applications, revealing significant biological activities beyond its primary cardiovascular effects. This article explores the antimicrobial and antiviral properties of diltiazem hydrochloride, alongside its pharmacokinetics and case studies that highlight its diverse biological interactions.

Diltiazem acts by inhibiting calcium ions from entering cardiac and smooth muscle cells through voltage-gated calcium channels, leading to vasodilation and reduced heart rate. This mechanism not only lowers blood pressure but also has implications for various cellular processes, including those involved in microbial infections.

Antimicrobial Activity

Recent research has demonstrated that diltiazem hydrochloride exhibits notable antimicrobial properties, particularly against Gram-positive bacteria.

Key Findings

- Inhibition of Bacterial Growth : Diltiazem hydrochloride showed significant antibacterial activity against Staphylococcus epidermidis and Staphylococcus aureus, with inhibition zones measured using the agar well diffusion method. The highest zone of inhibition was recorded at 20 ± 3 mm for S. epidermidis at a concentration of 50 mg/mL, with a minimum inhibitory concentration (MIC) of 6.25 mg/mL .

- Biofilm Formation : Diltiazem effectively reduced biofilm formation in S. epidermidis by 95.1% and in S. aureus by 90.7% at concentrations corresponding to their MICs . This suggests that diltiazem may enhance the efficacy of other antibiotics by disrupting biofilm structures that protect bacteria from conventional treatments.

- Antifungal Activity : While diltiazem exhibited weaker antifungal activity against pathogenic yeasts like Candida albicans, it still demonstrated some effectiveness, indicating potential for broader antimicrobial applications .

Table 1: Antimicrobial Activity of Diltiazem Hydrochloride

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

| Staphylococcus aureus | 12 ± 2 | 50 |

| Candida albicans | Moderate | Not specified |

Antiviral Activity

Diltiazem has also been investigated for its antiviral properties, particularly against the Coxsackie B virus (CoxB4).

- Efficacy : The compound demonstrated an IC50 value of 35.8 ± 0.54 μg/mL, which is comparable to established antiviral agents such as Acyclovir (IC50 = 42.71 ± 0.43 μg/mL) . This suggests that diltiazem could be repurposed as an antiviral agent, particularly in cases where traditional antivirals are ineffective.

Case Studies

Several case studies have highlighted the off-target effects of diltiazem, including its role in managing conditions such as coronary artery spasm-induced complete atrioventricular block.

- Case Report : A patient experiencing severe chest pain due to coronary artery spasm was treated with intravenous diltiazem, resulting in immediate relief and restoration of normal heart rhythm . This underscores the versatility of diltiazem in acute clinical scenarios beyond its primary indications.

Pharmacokinetics

Diltiazem undergoes extensive first-pass metabolism with a low oral bioavailability (~30%). It is primarily metabolized by cytochrome P450 enzymes (CYP3A4), leading to several active metabolites that retain varying degrees of pharmacological activity .

Table 2: Pharmacokinetic Profile of Diltiazem Hydrochloride

| Parameter | Value |

|---|---|

| Bioavailability | ~30% |

| Primary Metabolism | CYP3A4 |

| Active Metabolites | N-monodesmethyl diltiazem |

| Half-life | 3-5 hours |

Propriétés

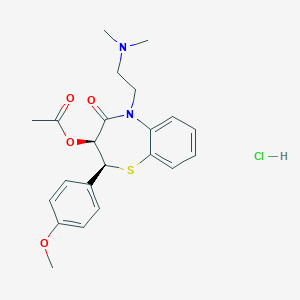

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-BHDTVMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38411-61-9 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040147 | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-22-5, 38411-61-9 | |

| Record name | Diltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.